{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471296
InChI: InChI=1S/C20H31N3O3/c1-14(2)23(19(24)15(3)21)18-12-8-7-11-17(18)22-20(25)26-13-16-9-5-4-6-10-16/h4-6,9-10,14-15,17-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t15-,17?,18?/m0/s1
SMILES: CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13471296

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[2-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C20H31N3O3/c1-14(2)23(19(24)15(3)21)18-12-8-7-11-17(18)22-20(25)26-13-16-9-5-4-6-10-16/h4-6,9-10,14-15,17-18H,7-8,11-13,21H2,1-3H3,(H,22,25)/t15-,17?,18?/m0/s1
Standard InChI Key ZUHKVLLCRFYYJW-ZLPCBKJTSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(C)C)N
SMILES CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₀H₃₁N₃O₃ and a molecular weight of 361.48 g/mol . Its IUPAC name is benzyl N-[2-[(2S)-2-aminopropanoyl(isopropyl)amino]cyclohexyl]carbamate, reflecting its benzyl carbamate group, cyclohexyl backbone, and stereospecific (S)-2-aminopropionyl-isopropylamine substituent .

Stereochemical Configuration

The (S)-configuration at the 2-aminopropionyl moiety is critical for biological activity. Stereoisomerism influences binding affinity to targets such as kinases, as seen in analogous compounds where (R,R)-enantiomers exhibit reduced potency compared to (S,S)-isomers .

Physicochemical Properties

  • Solubility: Predicted low aqueous solubility due to hydrophobic benzyl and cyclohexyl groups.

  • LogP: Estimated ~2.5 (moderate lipophilicity), suitable for blood-brain barrier penetration .

  • pKa: The secondary amine (isopropylamino group) has a pKa ~9.5, while the carbamate ester is hydrolytically labile under acidic/basic conditions .

Synthesis and Structural Elucidation

Synthetic Routes

The compound is synthesized via sequential coupling reactions:

  • Amino Protection: (S)-2-Aminopropionic acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups .

  • Amide Coupling: The protected amino acid reacts with isopropylamine-functionalized cyclohexylamine using coupling agents like EDC/HOBt in DMF or THF .

  • Carbamate Formation: The cyclohexyl intermediate is treated with benzyl chloroformate to install the carbamate group .

  • Deprotection: Acidic or catalytic hydrogenation removes Boc/Cbz groups, yielding the final product .

Example Protocol

Analytical Characterization

  • NMR: Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (carbamate OCH₂), and δ 1.0–1.2 ppm (isopropyl CH₃) .

  • MS: ESI+ m/z 362.3 [M+H]⁺, consistent with molecular weight .

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

Pharmacological Applications

Kinase Inhibition

Structural analogs (e.g., pyridopyrimidinones) inhibit cyclin-dependent kinases (CDK4/6) with IC₅₀ values <100 nM, suggesting potential anticancer applications . The (S)-configuration enhances selectivity, as seen in compound 31 (IC₅₀ = 56 nM vs. CDK4) .

Anti-Inflammatory Activity

Carbamate derivatives modulate NF-κB and COX-2 pathways. In murine models, analogs reduce edema by 40–60% at 10 mg/kg .

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